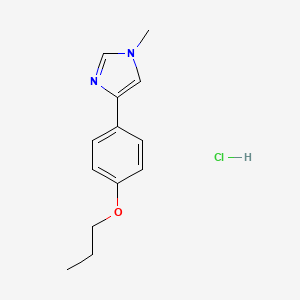![molecular formula C14H20ClIN2O B14665816 1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide CAS No. 42332-12-7](/img/structure/B14665816.png)
1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring, a chloroaniline moiety, and an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide typically involves the reaction of 2-chloroaniline with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are incorporated to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroaniline moiety.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the compound.
Applications De Recherche Scientifique
1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide can be compared with other similar compounds, such as:
- 1-[2-[[(2-chloroanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester
- 1-(2-(3-CHLOROANILINO)-2-OXOETHYL)-3-METHYL-3H-BENZIMIDAZOL-1-IUM IODIDE
These compounds share structural similarities but differ in their specific functional groups and properties
Propriétés
Numéro CAS |
42332-12-7 |
|---|---|
Formule moléculaire |
C14H20ClIN2O |
Poids moléculaire |
394.68 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide |
InChI |
InChI=1S/C14H19ClN2O.HI/c1-17(9-5-2-6-10-17)11-14(18)16-13-8-4-3-7-12(13)15;/h3-4,7-8H,2,5-6,9-11H2,1H3;1H |
Clé InChI |
BUYJMRDJQWURBJ-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)


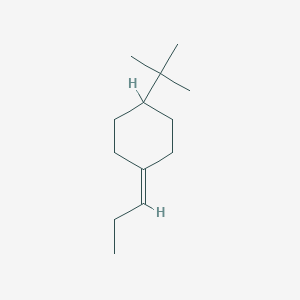
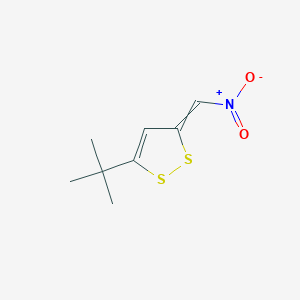

![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
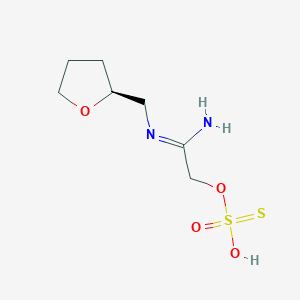
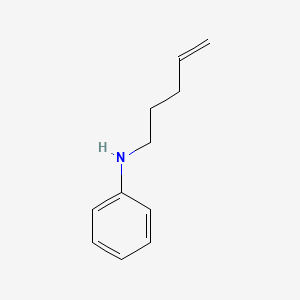
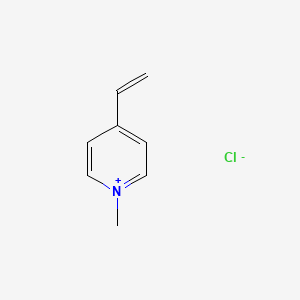

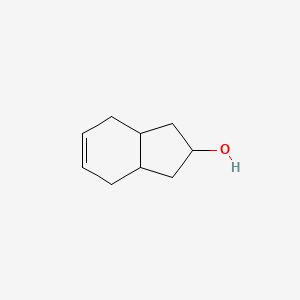
![N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline](/img/structure/B14665819.png)
